molecular formula C20H16ClNO4 B2449217 3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate CAS No. 478249-69-3

3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate

Cat. No.: B2449217
CAS No.: 478249-69-3
M. Wt: 369.8
InChI Key: KIYULXVYRAYZCY-UHFFFAOYSA-N
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Description

3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate is a synthetic organic compound with the molecular formula C20H16ClNO4 and a molecular weight of 369.8 g/mol . This compound is known for its unique chemical structure, which includes a phenylpropyl group and a naphthalenyl carbamate moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate typically involves the reaction of 3-phenylpropylamine with 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its cytotoxic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4/c21-16-17(19(24)15-11-5-4-10-14(15)18(16)23)22-20(25)26-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYULXVYRAYZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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